N-Hydroxyguanidine
N-Hydroxyguanidines are a class of organic compounds characterized by the presence of an N-hydroxy group attached to a guanidine moiety. These derivatives exhibit a wide range of biological activities and applications due to their unique structural features. Structurally, they consist of a nitrogen atom double-bonded to an oxygen atom (N-O) with a positively charged guanidinium group adjacent. This functional group endows N-hydroxyguanidines with potential antimicrobial, antifungal, and anti-inflammatory properties.
In the pharmaceutical field, these compounds are of significant interest as they can act as bioavailability enhancers or serve as precursors for other biologically active molecules. Additionally, some N-hydroxyguanidine derivatives have been explored for their role in inhibiting metalloproteinases, which could be beneficial in treating various diseases such as arthritis.
These substances also find applications in the synthesis of certain agrochemicals and can act as catalysts or promoters in organic reactions due to their basic nature. Overall, N-hydroxyguanidines represent a versatile class of compounds with promising prospects across multiple sectors, including drug discovery, agriculture, and materials science.

Struktur | Chemischer Name | CAS | MF |
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tert-butyl N-(N-hydroxycarbamimidoyl)-N-methylcarbamate | 2172397-15-6 | C7H15N3O3 |
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Guanidine, N'-hydroxy-N,N-bis(1-methylethyl)- | 903094-79-1 | C7H17N3O |
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N-Cyclopropyl-N'-hydroxyguanidine hydrochloride | 1173619-83-4 | C4H10ClN3O |
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N'-hydroxypyrrolidine-1-carboximidamide | 551935-98-9 | C5H11N3O |
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1-Ethyl-2-hydroxy-1-(2-methylpropyl)guanidine | 1251403-23-2 | C7H17N3O |
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1-Ethyl-2-hydroxy-1-propylguanidine | 54207-45-3 | C6H15N3O |
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Guanidine, N'-hydroxy-N-methyl-N-(1-methylethyl)- | 54207-48-6 | C5H13N3O |
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N'-Hydroxy-N,N-dimethylguanidine | 29044-27-7 | C3H9N3O |
Verwandte Literatur
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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